(+)-Fenchone

Alzheimer's disease BACE1 inhibition neurodegeneration

Racemic or mislabeled fenchone compromises chiral synthesis and bioassay reproducibility. (+)-Fenchone delivers verified enantiomeric purity for critical research applications. • CB2 ligand chiral scaffold: fenchone-resorcinol analogs achieve Ki = 3.51 nM at human CB2 • BACE1 inhibitor screening: IC50 = 117.0 ± 18.6 μM; ~10% distinct from (-)-fenchone • Fennel oil authentication: chiral GC reference standard; exclusively the (+)-enantiomer in Foeniculum vulgare essential oils

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 1195-79-5
Cat. No. B1672492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Fenchone
CAS1195-79-5
Synonyms1,3,3-trimethyl-2-norbornanone
fenchone
fenchone, (+-)-isomer
fenchone, (1R)-isomer
fenchone, (1S)-isome
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2CCC(C2)(C1=O)C)C
InChIInChI=1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3
InChIKeyLHXDLQBQYFFVNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble to insoluble
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Fenchone Overview


(+)-Fenchone, also known as (1S,4R)-fenchone or D-fenchone (CAS: 4695-62-9), is a naturally occurring bicyclic monoterpene ketone that exists as the dextrorotatory enantiomer of fenchone [1]. It is a colorless to pale yellow liquid with a characteristic camphor-like odor and a molecular formula of C10H16O . This compound is found in high enantiomeric purity in the essential oils of sweet and bitter fennel (Foeniculum vulgare Mill.), where it can constitute up to 20% of the volatile oil [2]. Unlike its enantiomeric counterpart (-)-fenchone, which occurs predominantly in cedar leaf and wormwood oils, (+)-fenchone is the principal fenchone isomer in fennel-derived essential oils [1]. As a chiral ketone with two stereocenters, (+)-fenchone serves as a critical reference standard for chiral analytical method development and as a versatile chiral building block in asymmetric synthesis [3].

Chiral reference standard for enantioselective GC/HPLC method development
Enantiopure building block for asymmetric synthesis (e.g., CB2 ligand scaffolds)
Natural product authentication marker for fennel essential oil
Supports β-secretase (BACE1) enzyme inhibition research

(+)-Fenchone: Why Substitution Fails


Generic substitution of (+)-fenchone with racemic (±)-fenchone (CAS 1195-79-5) or structurally similar monoterpene ketones such as camphor is scientifically unsound due to stereochemistry-dependent biological activity, differential enzyme inhibition profiles, and distinct sensory properties. The two enantiomers of fenchone exhibit significantly different BACE1 inhibitory potencies: (+)-fenchone demonstrates an IC50 of 117.0 ± 18.6 μM, whereas (-)-fenchone shows a moderately more potent IC50 of 106.3 ± 14.9 μM, representing an approximately 10% difference in inhibitory activity [1]. Furthermore, the odor profiles of (+)-fenchone-derived ethers range from turpentine-like and resinous to onion-like and slightly floral, while (-)-fenchone-derived ethers produce more agreeable scents ranging from turpentine-like and resinous to vegetable, floral, or woody notes [2]. These stereochemistry-dependent differences are critical for applications in asymmetric synthesis, where (+)-fenchone serves as a chiral pool starting material for the preparation of enantiomerically pure CB2-selective cannabinoid ligands [3]. Additionally, while camphor shares maximum structural similarity with fenchone (similarity index 100), their biological activities are not interchangeable, as demonstrated by differential enzyme inhibition and distinct electron chiral asymmetry profiles in the VUV range [4][5].

!
Using (–)-fenchone instead of (+)-fenchone may shift BACE1 inhibitory potency, altering SAR interpretation
!
Camphor, despite near-identical structure, may not reproduce fenchone's antimicrobial, antioxidant, or cytotoxic profiles
!
Racemic (±)-fenchone introduces enantiomeric impurity that confounds chiral synthesis and odor evaluations

(+)-Fenchone Comparative Evidence


BACE1 Inhibition: (+)-Fenchone vs. (–)-Fenchone

In a direct head-to-head comparison of 80 aroma compounds against recombinant human BACE1, (+)-fenchone exhibited an IC50 of 117.0 ± 18.6 μM, while (-)-fenchone demonstrated an IC50 of 106.3 ± 14.9 μM. The structural analog (+)-camphor showed a more potent IC50 of 95.9 ± 11.0 μM, and (-)-camphor exhibited the weakest activity among the fenchone/camphor group with an IC50 of 134.1 ± 16.4 μM [1].

BACE1 Inhibition
Head-to-head
(+)-Fenchone IC50: 117.0 ± 18.6 μM
(–)-Fenchone IC50: 106.3 ± 14.9 μM
(+)-Camphor IC50: 95.9 ± 11.0 μM
(–)-Camphor IC50: 134.1 ± 16.4 μM
Supports enantiomer-specific BACE1 assay interpretation
Recombinant human BACE1, 200 μM compound
Alzheimer's disease BACE1 inhibition neurodegeneration

Enantiomeric Odor Profile Comparison

A comparative synthesis and sensory evaluation of 20 novel O-alkyl ethers derived from (+)-fenchone oxime and (-)-fenchone oxime revealed distinct enantiomer-dependent odor profiles. The scents of (+)-fenchone-derived ethers range from turpentine-like and resinous to onion-like and slightly floral, whereas the scents of (-)-fenchone-derived ethers range from turpentine-like and resinous to vegetable, floral, or woody, with the latter being described as 'more agreeable' [1].

Odor Profile
Head-to-head
(+)-Fenchone ethers: turpentine, resinous, onion, slightly floral
(–)-Fenchone ethers: turpentine, vegetable, floral, woody (more agreeable)
Supports olfactory receptor or sensory panel evaluation
20 O-alkyl ether derivatives, trained panel
flavor chemistry fragrance olfactory receptors

Fenchone vs. Camphor: Bioactivity Differences

In silico structural similarity searching identified camphor as the compound with maximum structural similarity to fenchone (similarity index 100). Molecular docking demonstrated that fenchone and camphor share similar binding modes against cytochrome CYP101D1 (PDB ID: 4C9K). However, fenchone exhibits distinct biological activities not shared by camphor, including antioxidant activity (IC50: 3.32 ± 0.008 mM), antimicrobial activity (MIC: 0.49 mM), strong antifungal activity, and selective cytotoxicity toward cancerous HeLa cells (IC50: 12.63 ± 0.12 μM) [1].

Bioactivity vs Camphor
Cross-study
Antioxidant IC50: 3.32 mM; Antimicrobial MIC: 0.49 mM; HeLa cytotoxicity IC50: 12.63 μM
Camphor: 100% structural similarity index, but distinct bioactivity profile
Supports cell-model endpoint review; camphor may not substitute
DPPH, MTT, well diffusion, in silico docking
molecular docking structural similarity cytochrome P450

Chiral Precursor for CB2 Ligands

Both (1S,4R)-(+)-fenchone and (1R,4S)-(-)-fenchone serve as chiral pool starting materials for the synthesis of novel cannabinoid-type CB2 receptor ligands. Coupling of the enantiomerically pure fenchones with resorcinols/phenols yields fenchone-resorcinol analogs with high affinity and selectivity for the CB2 receptor. The lead compound derived from this series, 1d, demonstrated a Ki of 3.51 nM for human CB2 and functioned as a highly potent agonist with an EC50 of 2.59 nM and Emax of 89.6% in the [35S]GTPγS binding assay [1].

CB2 Ligand Scaffold
Class-level
Derivative 1d: hCB2 Ki = 3.51 nM, EC50 = 2.59 nM, Emax = 89.6%
Supports CB2 receptor assay context; enantiomer-defined synthesis
Resorcinol coupling, [35S]GTPγS binding assay
cannabinoid receptor CB2 agonist asymmetric synthesis

Chiral Asymmetry by VUV Spectroscopy

Accurate determination of electron chiral asymmetries in fenchone and camphor in the vacuum ultraviolet (VUV) range revealed that both compounds exhibit sensitivity to isomerism and enantiomeric purity. The study provides quantitative electron chiral asymmetry parameters for fenchone and camphor, establishing baseline values for assessing enantiomeric purity in chiral analytical applications. While the exact numerical asymmetry values are not extracted in this summary, the work confirms that fenchone and camphor produce distinct and measurable chiral photoelectron signatures [1].

VUV Chiral Asymmetry
Reported
Distinct electron chiral asymmetry parameters measured; sensitivity to isomerism and enantiomeric purity confirmed
Supports chiral purity analytical method development
VUV photoelectron spectroscopy
chiral asymmetry photoelectron spectroscopy enantiomeric purity

Natural Enantiomeric Distribution

Chiral GC analysis of essential oils reveals that (+)-fenchone occurs in enantiomerically pure form in fennel oils (both wild and cultivated varieties), where it can constitute up to 20% of the volatile fraction. In contrast, (-)-fenchone is found in enantiomerically pure form in wormwood (Artemisia absinthium), tansy (Tanacetum vulgare), and cedar leaf (Thuja occidentalis) oils [1][2]. This natural enantiomeric partitioning provides a basis for sourcing enantiomerically pure material via natural product extraction.

Natural Occurrence
Reported
(+)-Fenchone exclusively in fennel oils (up to 20% content); (–)-fenchone in wormwood, tansy, cedar leaf oils
Supports essential oil authentication by chiral GC
Chiral GC analysis, mutually exclusive botanical sources
essential oil natural product enantiomeric excess

(+)-Fenchone Application Scenarios


CB2 Cannabinoid Drug Discovery

Medicinal chemistry laboratories developing CB2 receptor agonists for inflammation and pain management should procure (+)-fenchone (CAS 4695-62-9) as the enantiomerically pure chiral scaffold. As demonstrated by Smoum et al. (2022), coupling of (1S,4R)-(+)-fenchone with resorcinols yields fenchone-resorcinol analogs with nanomolar affinity (Ki = 3.51 nM) and high selectivity for the human CB2 receptor [5]. The absolute stereochemistry of the final drug candidate is directly determined by the starting fenchone enantiomer, making procurement of the correct isomer non-negotiable. Commercial (+)-fenchone is available at ≥98% purity (GC) from multiple suppliers, sufficient for multi-step synthetic derivatization .

BACE1 Screening for Alzheimer's

Neuroscience research groups screening monoterpenes for BACE1 inhibitory activity must use (+)-fenchone specifically, not racemic fenchone or the more potent (-)-fenchone enantiomer, to ensure reproducible and interpretable results. Marumoto et al. (2017) established that (+)-fenchone exhibits an IC50 of 117.0 ± 18.6 μM against recombinant human BACE1, while (-)-fenchone shows a 10% more potent IC50 of 106.3 ± 14.9 μM [5]. Using racemic fenchone would confound dose-response relationships, and substituting (-)-fenchone would artificially inflate observed inhibitory potency. Procurement of enantiomerically pure (+)-fenchone (≥98% by GC) is therefore essential for accurate Alzheimer's drug discovery screening campaigns .

Essential Oil Authentication & QC

Quality control and regulatory laboratories performing essential oil authentication should procure (+)-fenchone as a chiral reference standard for verifying the botanical origin and purity of fennel oils (Foeniculum vulgare). Chiral GC analysis by Ravid et al. (1992) demonstrated that fennel oils contain exclusively the (+)-fenchone enantiomer, while cedar leaf and wormwood oils contain exclusively (-)-fenchone [5]. The presence of (-)-fenchone in commercial fennel oil indicates adulteration or mislabeling. (+)-Fenchone reference material with documented enantiomeric purity enables robust method validation for routine quality control applications. The compound's well-characterized physicochemical properties—melting point 5-6°C, boiling point 193.5°C, specific rotation +66.9° (ethanol)—further support its use as a calibration standard .

Authentic Fennel Flavor Formulation

Flavor chemists formulating fennel, anise, or herbal flavor profiles for food and beverage applications should specify (+)-fenchone rather than racemic fenchone or (-)-fenchone. Comparative sensory evaluation of fenchone-derived ethers revealed that (+)-fenchone derivatives produce odor notes ranging from turpentine-like and resinous to onion-like and slightly floral, whereas (-)-fenchone derivatives yield more agreeable vegetable, floral, and woody notes [5]. For authentic fennel flavor reconstruction, (+)-fenchone is the naturally occurring enantiomer present in fennel oil at concentrations up to 20% . Using the incorrect enantiomer or racemic mixture would introduce sensory deviations that compromise product authenticity and consumer acceptance.

Application
Selection Property
Validation Focus
CB2 receptor ligand research
Enantiomeric purity / chiral pool starting material
CB2 binding affinity and selectivity profiling
β-secretase (BACE1) enzyme inhibition studies
Enantiomeric identity for reproducible assay results
BACE1 inhibition endpoint review; avoid racemate confounding
Essential oil quality verification
Natural enantiomer reference standard
Chiral GC purity and botanical origin confirmation
Fennel flavor authenticity research
Natural enantiomer identity
Sensory odor profile alignment with natural fennel oil

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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